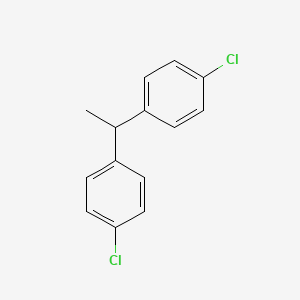

Benzene, 1,1'-ethylidenebis(4-chloro-

CAS No.: 3547-04-4

Cat. No.: VC1676573

Molecular Formula: C14H12Cl2

Molecular Weight: 251.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3547-04-4 |

|---|---|

| Molecular Formula | C14H12Cl2 |

| Molecular Weight | 251.1 g/mol |

| IUPAC Name | 1-chloro-4-[1-(4-chlorophenyl)ethyl]benzene |

| Standard InChI | InChI=1S/C14H12Cl2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10H,1H3 |

| Standard InChI Key | KTEARTXATWOYDB-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |

| Boiling Point | 320.0 °C |

| Melting Point | 56.0 °C |

Introduction

Chemical Identity and Nomenclature

Primary Identification

Benzene, 1,1'-ethylidenebis(4-chloro- is officially identified by the Chemical Abstracts Service (CAS) registry number 3547-04-4 . This unique identifier ensures precise tracking and reference within scientific literature and regulatory frameworks. The compound has a molecular formula of C14H12Cl2 with a calculated molecular weight of 251.15 g/mol (or 251.1 g/mol as reported in some sources) . The structure consists of two chlorophenyl groups connected by an ethylidene bridge, creating a distinctive chemical arrangement that influences its physical properties and environmental behavior.

Synonyms and Alternative Nomenclature

The compound is known by numerous synonyms in scientific literature and commercial contexts. The International Union of Pure and Applied Chemistry (IUPAC) name is 1-chloro-4-[1-(4-chlorophenyl)ethyl]benzene . Other common names include:

-

1,1-Bis(4-chlorophenyl)ethane

-

2,2-Bis(4-chlorophenyl)ethane

-

2,2-Bis(p-chlorophenyl)ethane

-

p,p'-Dichlorodiphenyl ethane

-

1,1'-Ethylidenebis(4-chlorobenzene)

-

DDNS

This diversity in nomenclature reflects the compound's presence across different scientific disciplines and applications, though it can sometimes create challenges in literature searches and database compilations.

Physical and Chemical Properties

Physical State and Appearance

Benzene, 1,1'-ethylidenebis(4-chloro- exists as a solid at standard temperature and pressure, with distinctive physical characteristics that facilitate its identification and handling in laboratory settings . The compound's physical state influences its environmental fate and transport mechanisms when released into the environment.

Key Physical Properties

The compound demonstrates several important physical parameters that define its behavior in various contexts. These properties are summarized in the following table:

| Property | Value | Note |

|---|---|---|

| Melting point | 56°C | Experimentally determined |

| Boiling point | 326.42°C | Rough estimate |

| Density | 1.1117 g/cm³ | Rough estimate |

| Refractive index | 1.5610 | Estimate |

| Molecular weight | 251.15 g/mol | Calculated from formula |

Table 1: Physical properties of Benzene, 1,1'-ethylidenebis(4-chloro-

These physical parameters are crucial for analytical identification, purification procedures, and predicting environmental partitioning behavior. The relatively high boiling point suggests significant intermolecular forces, while the melting point indicates moderate molecular ordering in the solid state.

Environmental Significance and Origin

Relationship to DDT

Benzene, 1,1'-ethylidenebis(4-chloro- holds significant environmental importance as a metabolite and degradation product of the insecticide DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) . DDT was widely used globally for vector control, particularly in malaria prevention programs, before concerns about its environmental persistence and bioaccumulation led to restrictions and bans in many countries during the 1970s . Despite these restrictions, DDT continues to be produced and used for indoor residual spraying in some regions for disease vector control purposes . The presence of Benzene, 1,1'-ethylidenebis(4-chloro- in environmental samples can therefore serve as an indicator of historical or ongoing DDT application.

Formation Mechanism

The compound arises specifically through dehydrochlorination of DDT, representing one pathway in the complex environmental fate of this persistent organic pollutant . This transformation occurs through abiotic and biotic processes in the environment, contributing to the compound's presence in ecological systems long after initial DDT application. Understanding this relationship is crucial for environmental monitoring programs and ecological risk assessments in areas with historical DDT usage.

Environmental Persistence

Like its parent compound DDT, Benzene, 1,1'-ethylidenebis(4-chloro- demonstrates considerable environmental persistence. This is primarily due to its lipophilic properties that enable bioaccumulation through food chains, with significant storage in organisms' adipose tissues . This persistence contributes to long-term ecological concerns and potential health impacts in exposed populations, necessitating continued monitoring and research into its environmental behavior and effects.

Analytical Applications and Research Relevance

Reference Standard Applications

Benzene, 1,1'-ethylidenebis(4-chloro- serves as a fully characterized chemical compound used as a reference standard for API DDT . This application is particularly important in analytical chemistry, environmental monitoring, and pharmaceutical quality control. The compound's well-defined chemical properties make it valuable for calibration and validation of analytical methods focused on DDT and related compounds.

Method Development and Validation

The compound is utilized in analytical method development and validation processes, particularly in contexts related to DDT monitoring and metabolism studies . Its application in quality control during synthesis and formulation stages of drug development underscores its relevance in pharmaceutical research and development workflows. The compound serves as a reference standard for traceability against pharmacopeial standards including USP and EP .

Connection to DDT Metabolism Research

Research on DDT metabolism in humans has established that DDT undergoes transformation to water-soluble metabolites, including DDA (2,2-bis[4-chlorophenyl]acetic acid), which is excreted in urine . Understanding the metabolic pathways of DDT, including the formation of intermediates like Benzene, 1,1'-ethylidenebis(4-chloro-, contributes to biomonitoring strategies and exposure assessment in populations with occupational or environmental DDT exposure. This connection highlights the compound's significance in environmental health research and epidemiological studies.

Analytical Detection Methods

Sample Preparation Considerations

Effective detection typically requires appropriate sample preparation techniques, particularly for complex matrices such as environmental samples or biological specimens. For related compounds like DDA, derivatization with reagents such as pentafluorobenzyl bromide has been employed to enhance detection sensitivity . Similar approaches may be applicable for Benzene, 1,1'-ethylidenebis(4-chloro-, though specific protocols would need to be optimized for this particular compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume